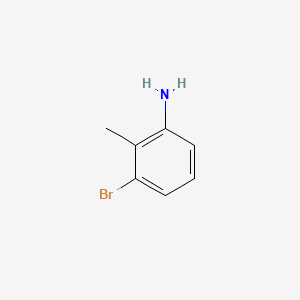

3-Bromo-o-toluidine

Beschreibung

Contextualizing 3-Bromo-2-methylaniline within Substituted Anilines and Organic Intermediates

3-Bromo-2-methylaniline, with the chemical formula C₇H₈BrN, is classified as a 3-halo-2-methylaniline derivative. chemicalbook.comsigmaaldrich.com Aniline (B41778) and its derivatives are a class of organic compounds characterized by an amino group attached to a phenyl ring. wikipedia.org These compounds are highly versatile and serve as foundational materials in numerous synthetic applications. wikipedia.org The reactivity of aniline and its substituted forms is influenced by the interplay of the electron-donating amino group and the nature of the substituents on the aromatic ring. wikipedia.org

Substituted anilines, such as 3-Bromo-2-methylaniline, are crucial organic intermediates. chemicalbook.comvixra.org They are not typically the final product but rather key components used in the construction of more complex molecules. chemicalbook.comvixra.org The specific placement of the bromine atom and the methyl group on the aniline ring in 3-Bromo-2-methylaniline imparts distinct steric and electronic properties, which chemists can exploit for targeted chemical transformations. a2bchem.com This strategic substitution pattern allows for a high degree of control in subsequent reactions, making it a preferred choice in multi-step syntheses. a2bchem.com

The broader class of substituted anilines is integral to various chemical industries, including pharmaceuticals, agrochemicals, and materials science. guidechem.comorganicintermediate.com Their utility stems from their ability to undergo a range of chemical reactions, such as diazotization, which allows the conversion of the amino group into various other functional groups. wikipedia.org Furthermore, the aromatic ring is susceptible to electrophilic substitution, enabling further functionalization. wikipedia.org Organocatalytic oxidation of substituted anilines can lead to the formation of azoxybenzenes and nitro compounds, which are also valuable in organic synthesis. rsc.orgrsc.org

| Property | Value |

| Chemical Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| CAS Number | 55289-36-6 |

| Boiling Point | 248 °C |

| Density | 1.51 g/mL at 25 °C |

Significance of 3-Bromo-2-methylaniline as a Building Block in Complex Molecular Syntheses

The importance of 3-Bromo-2-methylaniline as a building block lies in its capacity to participate in a variety of chemical reactions, leading to the formation of diverse and complex molecular architectures. chemicalbook.coma2bchem.com It is a key precursor in the synthesis of other substituted aniline products and more intricate heterocyclic compounds. chemicalbook.com

One of the primary applications of 3-Bromo-2-methylaniline is in the preparation of other valuable intermediates. For instance, it can be used to synthesize 3,4-dibromo-2-methylaniline, 4-bromo-1H-indazole, and derivatives of Tröger's base. chemicalbook.comsigmaaldrich.commedchemexpress.comchemicalbook.com These subsequent compounds serve as foundational scaffolds in the development of new chemical entities.

The reactivity of the bromine atom in 3-Bromo-2-methylaniline is a key feature. It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. mdpi.com This allows for the introduction of a wide range of aryl and vinyl substituents at the 3-position of the aniline ring.

Furthermore, the amino group of 3-Bromo-2-methylaniline can be readily transformed. For example, it can be diazotized and subsequently replaced by other functional groups through Sandmeyer reactions. wikipedia.org This versatility allows for the strategic introduction of different functionalities, which is crucial in the design and synthesis of target molecules with specific properties.

Overview of Key Research Areas Involving 3-Bromo-2-methylaniline

Research involving 3-Bromo-2-methylaniline spans several key areas of chemical and biomedical science, primarily due to its role as a versatile synthetic intermediate. chemicalbook.comorganicintermediate.commedchemexpress.com

Medicinal Chemistry: A significant area of research is in the synthesis of biologically active molecules for drug discovery. chemicalbook.comorganicintermediate.com For example, 3-Bromo-2-methylaniline has been utilized in the synthesis of novel pyrimidine (B1678525) analogs that act as highly selective, non-covalent inhibitors of Bruton's tyrosine kinase (BTK). chemicalbook.com BTK is a validated target for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis and lupus. chemicalbook.com The resulting compounds have demonstrated high affinity and selectivity for BTK, good oral bioavailability in animal models, and significant inhibitory effects in preclinical studies. chemicalbook.com It has also been used in the development of sphingosine-1-phosphate-1 receptor agonists, which have shown potential in achieving sustained lymphopenia, a therapeutic goal in certain autoimmune conditions. chemicalbook.com

Agrochemicals: The halogenated nature of 3-Bromo-2-methylaniline makes it a useful precursor in the development of new pesticides and herbicides. guidechem.com The presence of halogen atoms can enhance the biological activity and stability of the final products.

Materials Science: In materials science, this compound serves as a precursor for the synthesis of dyes and pigments. organicintermediate.com The specific substitution pattern can influence the color and properties of the resulting materials. organicintermediate.com

Organic Synthesis Methodology: Beyond its direct application in creating new molecules, 3-Bromo-2-methylaniline is also employed in the development of new synthetic methods. vixra.orgorganic-chemistry.org For example, research has explored its use in reactions like the Smile rearrangement and in organocatalytic oxidation processes. vixra.orgrsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILVSKMKMOJHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203792 | |

| Record name | 3-Bromo-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-36-6 | |

| Record name | 3-Bromo-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055289366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM496N698A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 3 Bromo 2 Methylaniline and Its Derivatives

Strategies for Direct Bromination of 2-Methylaniline and Related Precursors

Direct bromination of 2-methylaniline presents a significant challenge due to the strong activating and ortho-, para-directing nature of the amino group. Uncontrolled reactions typically lead to a mixture of isomers and polysubstituted products. Therefore, sophisticated strategies are required to optimize conditions and control the position of bromination.

The choice of brominating agent and reaction conditions is critical to enhance the yield and selectivity of the desired product. Traditional methods using molecular bromine (Br₂) often result in poor selectivity and the formation of hazardous byproducts like hydrobromic acid.

Modern approaches have focused on milder and more selective reagents.

Copper(II) Bromide in Ionic Liquids : A high-yield method for the para-bromination of 2-methylaniline uses copper(II) bromide (CuBr₂) in an ionic liquid such as 1-hexyl-3-methylimidazolium (B1224943) bromide. This system functions under mild conditions (room temperature) and circumvents the need for supplementary oxygen or hazardous HCl gas. researchgate.netrsc.org In a typical reaction, using 3 equivalents of CuBr₂ in the ionic liquid for one hour resulted in a 95% yield of 4-bromo-2-methylaniline (B145978). rsc.org

H₂O₂/KBr System : An environmentally friendly method utilizes a hydrogen peroxide/potassium bromide system in water. This in situ generation of the brominating species allows for controlled monobromination with high selectivity. researchgate.net

N-Bromosuccinimide (NBS) : NBS is a safer alternative to liquid bromine. Catalytic bromination of related anilines has been achieved using NBS with an acidic resin like Amberlyst-15, which can achieve high regioselectivity.

The optimization of these conditions is summarized in the table below.

| Brominating System | Substrate | Catalyst/Solvent | Temperature | Time | Product | Yield | Reference |

| CuBr₂ | 2-Methylaniline | 1-hexyl-3-methylimidazolium bromide | Room Temp. | 1 h | 4-Bromo-2-methylaniline | 95% | rsc.org |

| H₂O₂/KBr | 2-Methylaniline | Polymer-anchored Fe(III) complex / Water | Room Temp. | 3 h | 4-Bromo-2-methylaniline | 89% (82% selectivity) | researchgate.net |

| NBS | 3-Methylaniline | Amberlyst-15 / THF | 0°C | 1-2 h | 2-Bromo-3-methylaniline (B1268886) | 85-90% regioselectivity |

This table presents data for the bromination of 2-methylaniline and a closely related precursor to illustrate different methodologies.

Controlling the position of the incoming bromine atom (regioselectivity) is paramount. The strong ortho-, para-directing effect of the amine group in 2-methylaniline favors substitution at the C4 and C6 positions. Obtaining the 3-bromo isomer via direct bromination is therefore not a straightforward process. Most high-selectivity methods are optimized for the para-isomer (4-bromo-2-methylaniline). researchgate.netrsc.org

A primary strategy to alter this inherent reactivity is the use of a protecting group.

Acylation as a Control Strategy : The amino group can be temporarily converted into an amide (an acetanilide (B955) derivative). The bulkier and less activating amido group moderates the reaction and can sterically hinder the ortho positions, directing substitution to other sites. Following bromination, the protecting group is removed by hydrolysis to regenerate the amine. This multi-step approach within a "direct" bromination framework allows for the synthesis of isomers that are otherwise difficult to access.

For instance, while direct bromination of 4-methylaniline (p-toluidine) is hard to control, acetylating it first allows for clean monobromination to yield 2-bromo-N-acetyl-4-methylaniline, which is then hydrolyzed to 2-bromo-4-methylaniline (B145976). This principle of using protecting groups is a cornerstone for achieving regioselectivity in the synthesis of substituted anilines.

Multi-Step Synthetic Routes to 3-Bromo-2-methylaniline

When direct bromination is not feasible for producing a specific isomer like 3-bromo-2-methylaniline, multi-step synthetic sequences starting from appropriately substituted precursors are employed.

A reliable and common route to 3-bromo-2-methylaniline involves the chemical reduction of 1-bromo-2-methyl-3-nitrobenzene. In this strategy, the substitution pattern is established on the benzene (B151609) ring first, followed by the conversion of a nitro group into the desired amino group.

The critical step is the selective reduction of the nitro group without affecting the bromine substituent (dehalogenation). Catalytic hydrogenation is a frequently used method.

Catalysts : Platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are effective catalysts for this transformation.

Reaction Conditions : The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at mild temperatures (20–40 °C) and pressures. These controlled conditions are crucial to minimize the risk of dehalogenation.

A plausible, though less commonly documented, synthetic pathway to 3-bromo-2-methylaniline could originate from a derivative of 3-bromo-2-methylbenzoic acid, such as 3-bromo-2-methylbenzoylacetamide. This transformation would involve converting a carboxylic acid derivative into a primary amine with the loss of a carbon atom, a hallmark of rearrangement reactions.

Two major name reactions could achieve this:

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orglibretexts.org The process involves treating the amide (e.g., 3-bromo-2-methylbenzamide) with bromine and a strong base like sodium hydroxide. An intermediate isocyanate is formed, which is then hydrolyzed to the final amine, releasing carbon dioxide. wikipedia.orglibretexts.org

Curtius Rearrangement : This reaction provides an alternative route, starting from an acyl azide (B81097), which can be prepared from the corresponding carboxylic acid. wikipedia.orgnih.gov The acyl azide undergoes thermal or photochemical rearrangement to an isocyanate, which is subsequently hydrolyzed to the amine. rsc.orgwikipedia.org This method is known for its mild conditions and is widely used in the synthesis of complex molecules. rsc.orgnih.gov

While this specific conversion starting from 3-bromo-2-methylbenzoylacetamide is not detailed in readily available literature, these established rearrangement reactions represent a theoretically sound chemical pathway.

Synthesis of Key Derivatives and Analogues Utilizing 3-Bromo-2-methylaniline

3-Bromo-2-methylaniline is a valuable building block for synthesizing more complex molecules, including pharmacologically active compounds and specialized chemical structures. chemicalbook.commedchemexpress.com Its functional groups—the nucleophilic amine and the bromine atom suitable for cross-coupling reactions—allow for diverse chemical modifications.

Key derivatives prepared from 3-bromo-2-methylaniline include:

3,4-dibromo-2-methylaniline : Prepared by further bromination of the parent compound. sigmaaldrich.comchemicalbook.com

4-bromo-1H-indazole : Synthesized via diazotization of the amino group followed by intramolecular cyclization. sigmaaldrich.comchemicalbook.com

Racemic 3,9-dibromo-4,10-dimethyl-6H,12H,5,11-methanodibenzodiazocine : A complex heterocyclic structure known as a Tröger's base derivative. chemicalbook.comsigmaaldrich.comchemicalbook.com

Pyrrolo[2,3-d]pyrimidine Analogues : 3-Bromoaniline (B18343) derivatives are used in the synthesis of these compounds, which have been investigated as tyrosine kinase inhibitors. nih.gov For example, the 4-chloro position of a pyrrolo[2,3-d]pyrimidine core can be displaced by 3-bromoaniline or 3-bromo-N-methylaniline to create potent bioactive molecules. nih.gov

The following table showcases some of the key derivatives synthesized from 3-bromo-2-methylaniline and related precursors.

| Starting Material | Reaction/Reagents | Derivative | Application/Significance | Reference |

| 3-Bromo-2-methylaniline | Bromination | 3,4-dibromo-2-methylaniline | Further functionalized intermediate | sigmaaldrich.comchemicalbook.com |

| 3-Bromo-2-methylaniline | Diazotization, Cyclization | 4-bromo-1H-indazole | Heterocyclic building block | medchemexpress.comsigmaaldrich.com |

| 3-Bromo-2-methylaniline | Reaction with formaldehyde (B43269) & acid | Tröger's base derivative | Chiral molecular scaffold | chemicalbook.com |

| 3-Bromoaniline / 3-Bromo-N-methylaniline | Nucleophilic substitution on a pyrimidine (B1678525) core | 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines | Tyrosine kinase inhibitors | nih.gov |

Preparation of Di- and Polybrominated 2-Methylaniline Derivatives

The synthesis of di- and polybrominated derivatives of 2-methylaniline is a key process for creating specific chemical structures. For instance, 3-Bromo-2-methylaniline is a direct precursor in the preparation of 3,4-dibromo-2-methylaniline. chemicalbook.comsigmaaldrich.commedchemexpress.com The bromination of o-alkylanilines, such as 2-methylaniline, can be challenging due to the highly activating nature of the amino group, which often leads to polybromination. google.com

A method to selectively prepare p-bromo-o-alkylanilines involves reacting o-alkylanilines with unadsorbed bromine in a specific solvent system. google.com For example, reacting 2-methylaniline with bromine in dichloromethane (B109758) can yield a mixture of products, including 4-bromo-2-methylaniline and 2,4-dibromo-6-methylaniline. google.com

Another approach involves a three-step process starting from 3-fluoro-2-methylaniline (B146951) to produce 5-bromo-4-fluoro-1H-indazole, which includes a bromination reaction as the first step. google.com This highlights the strategic importance of controlling the bromination to achieve the desired substitution pattern.

Synthesis of Racemic Tröger's Base Derivatives

Tröger's base and its derivatives are chiral molecules with a unique V-shaped structure, making them valuable in molecular recognition and supramolecular chemistry. arkat-usa.orglu.se 3-Bromo-2-methylaniline is a known starting material for the synthesis of racemic derivatives of Tröger's base, such as racemic 3,9-dibromo-4,10-dimethyl-6H,12H,5,11-methanodibenzodiazocine. chemicalbook.comsigmaaldrich.commedchemexpress.com

The general synthesis of Tröger's base analogues involves the condensation of an aniline (B41778) derivative with a methylene (B1212753) source, like dimethoxymethane (B151124) (DMM), in a strongly acidic solvent such as trifluoroacetic acid (TFA). sysrevpharm.org For instance, the condensation of 2-bromo-4-methylaniline with paraformaldehyde in TFA can produce the corresponding racemic Tröger's base in nearly quantitative yield. arkat-usa.org The resulting racemic mixtures can sometimes be resolved into their separate enantiomers through methods like diastereomeric salt formation. arkat-usa.org

Formation of 4-Bromo-1H-indazole

3-Bromo-2-methylaniline is also a key precursor in the synthesis of 4-bromo-1H-indazole. chemicalbook.comsigmaaldrich.commedchemexpress.com This transformation is significant as the indazole ring system is a core component of many biologically active compounds. chemicalbook.com

One synthetic route to a related compound, 5-bromo-1H-indazole, starts from 4-bromo-2-methylaniline. The process involves treatment with acetic anhydride, followed by reaction with isoamyl nitrite (B80452) and potassium acetate (B1210297) in chloroform (B151607) under reflux. Subsequent workup with hydrochloric acid and neutralization leads to the desired product.

N-Cyclopropyl-3-bromo-2-methylaniline Synthesis via Buchwald–Hartwig Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. organic-chemistry.org This methodology has been successfully employed to synthesize N-cyclopropyl-3-bromo-2-methylaniline. journalijar.com

In a specific application, the synthesis of the antibiotic ozenoxacin (B1663890) utilized a key Buchwald-Hartwig coupling step. thieme-connect.com Commercially available 2,6-dibromotoluene (B1294787) was coupled with cyclopropylamine (B47189) using a palladium catalyst, Pd₂(dba)₃, with (S)-BINAP as the ligand and sodium tert-butoxide as the base in toluene. This reaction produced N-cyclopropyl-3-bromo-2-methylaniline in an 84% yield after purification. thieme-connect.com This intermediate was then carried forward in a multi-step synthesis to yield the final drug product. journalijar.comthieme-connect.com

Schiff Base Derivatives from 3-Bromo-2-methylaniline Analogues

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are synthesized through the condensation of a primary amine with a carbonyl compound. nanobioletters.comwikipedia.org These compounds and their metal complexes have a wide range of applications, including in catalysis and as biologically active agents. nanobioletters.com Analogues of 3-bromo-2-methylaniline are valuable starting materials for creating novel Schiff base derivatives.

Condensation Reactions with Aldehydes (e.g., furfural)

The condensation of bromo-methylaniline analogues with various aldehydes leads to the formation of Schiff bases. For example, N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, a furfural (B47365) Schiff base derivative, was synthesized from the condensation reaction of furfural and 4-Bromo-2-methylaniline in a 1:1 molar ratio. researchgate.netchemmethod.com

In another study, 4-bromo-2-methylaniline was reacted with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to produce (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in a high yield of 94%. mdpi.comresearchgate.net This Schiff base was then used in further reactions, such as Suzuki cross-coupling. mdpi.comresearchgate.net

Stereochemical Considerations in Schiff Base Formation (e.g., E configuration)

The geometry of the carbon-nitrogen double bond in Schiff bases is an important stereochemical feature. In many cases, the E configuration is the thermodynamically more stable and, therefore, the predominant or exclusively formed isomer.

For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde specifically yielded the (E)-isomer. mdpi.comresearchgate.net Similarly, the condensation of 2-bromo-3-methylaniline with 2,3-dihydroxybenzaldehyde (B126233) in refluxing ethanol resulted in a Schiff base with an E configuration around the C=N bond. The structural assignment of these configurations is typically confirmed through analytical techniques such as X-ray crystallography and NMR spectroscopy.

Functionalization of Thiophene-based Imines via Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for the functionalization of thiophene-based imines, enabling the formation of carbon-carbon bonds. This methodology is particularly useful for creating complex aromatic and heteroaromatic structures.

A notable example involves the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. mdpi.comnih.gov The initial step is the condensation reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid, which yields the corresponding imine, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with a high yield of 94%. mdpi.comresearchgate.net

This imine then undergoes a regioselective Suzuki-Miyaura cross-coupling reaction with various aryl and heteroaryl boronic acids. mdpi.com The reaction is catalyzed by a palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base such as potassium phosphate (B84403) (K₃PO₄) at elevated temperatures. mdpi.comnih.gov Interestingly, the bromo group on the aniline ring is preferentially substituted over the bromo group on the thiophene (B33073) ring due to its higher reactivity. mdpi.com This allows for the synthesis of monosubstituted products in moderate yields. mdpi.comnih.gov By adjusting the stoichiometry of the boronic acid, both monosubstituted and disubstituted products can be obtained. mdpi.comresearchgate.net

The reaction conditions are crucial for the success of the coupling, with the choice of catalyst, solvent, base, and temperature all playing a significant role. mdpi.com A variety of functional groups, both electron-donating and electron-withdrawing, are well-tolerated under these conditions, demonstrating the versatility of this method. mdpi.comnih.govresearchgate.net

Table 1: Synthesis of Thiophene-Based Imines via Suzuki Cross-Coupling

| Reactants | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline + Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted imines | 33-40 | mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline + Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Disubstituted imines | 31-46 | mdpi.com |

| 2-bromo-5-(bromomethyl)thiophene + Aryl boronic acids | Pd(PPh₃)₄ / K₂CO₃ | 2-(bromomethyl)-5-aryl-thiophenes | 25-76 | d-nb.info |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide + Aryl/heteroaryl boronic acids/pinacol esters | Pd(PPh₃)₄ / K₃PO₄ | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72 | mdpi.com |

Catalytic Approaches in 3-Bromo-2-methylaniline Chemistry

Catalysis is central to the modern synthesis of 3-bromo-2-methylaniline derivatives, offering efficient and selective routes to a variety of complex molecules. Palladium, iron, and gold catalysts are prominent in these transformations, each enabling unique and powerful bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for the synthesis of biaryl compounds from 3-bromo-2-methylaniline and its derivatives. uliege.besmolecule.com These reactions involve the coupling of an organoboron compound with a halide, catalyzed by a palladium complex.

The Suzuki-Miyaura reaction has been successfully applied to 3-bromo-2,4,6-trimethylaniline, which is coupled with various arylboronic acids. uliege.be The presence of methyl groups ortho to the amino group in this substrate helps to prevent catalyst deactivation through ortho-metallation. uliege.be The use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand, in the presence of a base like cesium carbonate (Cs₂CO₃), facilitates the coupling. uliege.be Electron-withdrawing substituents on the arylboronic acid have been shown to increase the reaction yield. uliege.be

The choice of palladium catalyst and ligands is critical. For instance, in the coupling of 3-bromo-2-aminopyridine, BrettPhos-precatalyst has shown superior performance over other catalysts for reactions with branched primary amines. nih.gov The reaction conditions, including the base and solvent, are optimized to achieve high yields and prevent side reactions like homocoupling. nih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling

| Bromo-Aniline Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-bromo-2,4,6-trimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ / Cs₂CO₃ | 2,4,6-trimethyl-3-phenylaniline | 32 | uliege.be |

| 3-bromo-2,4,6-trimethylaniline | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ / Cs₂CO₃ | 3-(4-chlorophenyl)-2,4,6-trimethylaniline | 51 | uliege.be |

| 3-bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst / LiHMDS | N³-cyclopentyl-2,3-diaminopyridine | 78 | nih.gov |

Acid and base catalysts play a crucial role in condensation reactions involving 3-bromo-2-methylaniline to form imines (Schiff bases). These reactions are typically the first step in multi-step synthetic sequences.

For example, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline is achieved by reacting 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in ethanol with a few drops of glacial acetic acid as the catalyst. mdpi.comresearchgate.net The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the aniline.

Similarly, the synthesis of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline can involve a base-catalyzed step. smolecule.com A base like potassium carbonate can be used to deprotonate the aniline nitrogen, increasing its nucleophilicity before coupling with furan-2-carbaldehyde. smolecule.com

Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to precious metal catalysis for various organic transformations, including alkylation reactions. researchgate.net Iron-catalyzed cross-dehydrogenative coupling (CDC) allows for the formation of C-C bonds by activating C-H bonds. researchgate.net

In the context of aniline derivatives, iron-catalyzed α-C-H alkylation of N-methyl anilines has been developed. researchgate.net This reaction proceeds via a radical process, where an α-amino radical is generated from the N-methylaniline through a single-electron transfer (SET) mechanism. This radical then couples with a cycloalkyl radical formed from a cycloalkane. researchgate.net

A specific example demonstrates the reaction of a 3-aryl-2-(2-chlorovinyl)benzothiophene with a Grignard reagent (EtMgBr) in the presence of a catalytic amount of iron(III) acetylacetonate (B107027) (Fe(acac)₃). rsc.org This reaction introduces an alkyl substituent at the vinyl chloride position with good yield and without isomerization of the double bond. rsc.org

Gold catalysts, particularly gold(I) and gold(III) complexes, have proven to be highly effective in promoting the cyclization of various organic molecules, including derivatives that could be synthesized from 3-bromo-2-methylaniline. organic-chemistry.orgbeilstein-journals.org These reactions often proceed under mild conditions with high efficiency and selectivity. organic-chemistry.org

A relevant example is the gold-catalyzed cyclization of an enyne bearing an ortho-N-tosyl-N-methylaniline function. rsc.org This reaction leads to the formation of a 2-alkenyl-3-sulfonylindole in high yield after a tosyl migration. rsc.org Gold catalysts are also known to facilitate the annulation of 2-alkynylanilines to produce indole (B1671886) derivatives. organic-chemistry.org This method is tolerant of various functional groups and offers a straightforward route to these important heterocyclic compounds. organic-chemistry.org Furthermore, a one-pot procedure for the synthesis of 3-bromoindoles has been developed where a halogen source is added after the gold-catalyzed cyclization. organic-chemistry.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 3-Bromo-2-methylaniline |

| (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |

| 4-Bromo-2-methylaniline |

| 3-Bromothiophene-2-carbaldehyde |

| Tetrakis(triphenylphosphine)palladium(0) |

| Potassium phosphate |

| 2-bromo-5-(bromomethyl)thiophene |

| Potassium carbonate |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |

| 3-Bromo-2,4,6-trimethylaniline |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Cesium carbonate |

| 3-bromo-2-aminopyridine |

| BrettPhos-precatalyst |

| 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline |

| Iron(III) acetylacetonate |

| 2-alkenyl-3-sulfonylindole |

| 2-alkynylaniline |

Iii. Spectroscopic Characterization and Computational Analysis of 3 Bromo 2 Methylaniline

Advanced Spectroscopic Techniques for Structural Elucidation

Modern analytical chemistry relies on several key spectroscopic techniques to elucidate the structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy maps the hydrogen and carbon framework, Mass Spectrometry (MS) provides information on molecular weight and fragmentation, and Infrared (IR) spectroscopy identifies the functional groups present.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 3-Bromo-2-methylaniline, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring. While experimental data is not widely published, predicted NMR data provides valuable insight into the expected spectral characteristics.

The ¹H NMR spectrum of 3-Bromo-2-methylaniline is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts are influenced by the electronic effects of the bromine atom, the amino group, and the methyl group. The aromatic region would typically display a complex splitting pattern due to the coupling between adjacent protons.

Predicted ¹H NMR Data for 3-Bromo-2-methylaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.18 | Singlet |

| -NH₂ | ~3.80 | Broad Singlet |

| Ar-H (H4) | ~6.99 | Doublet |

| Ar-H (H5) | ~6.58 | Triplet |

| Ar-H (H6) | ~7.05 | Doublet |

Note: Data is based on computational predictions and may vary from experimental values.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 3-Bromo-2-methylaniline, seven distinct signals are expected: one for the methyl carbon and six for the aromatic carbons, each shifted by the electronic environment created by the substituents.

Predicted ¹³C NMR Data for 3-Bromo-2-methylaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~17.5 |

| C1 (-NH₂) | ~145.2 |

| C2 (-CH₃) | ~123.1 |

| C3 (-Br) | ~123.9 |

| C4 | ~129.8 |

| C5 | ~118.7 |

| C6 | ~125.4 |

Note: Data is based on computational predictions and may vary from experimental values.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In the mass spectrum of 3-Bromo-2-methylaniline, the molecular ion peak is observed as a characteristic doublet due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 185 and 187 nih.gov.

The base peak, which is the most intense peak in the spectrum, appears at m/z 106 nih.gov. This major fragment corresponds to the loss of the bromine radical from the molecular ion, forming the stable 2-methylanilinium cation ([C₇H₈N]⁺). This fragmentation is a common pathway for halogenated aromatic compounds.

Key Mass Spectrometry Fragments for 3-Bromo-2-methylaniline

| m/z Value | Ion Assignment | Description |

| 187 | [M+2]⁺ | Molecular ion with ⁸¹Br isotope |

| 185 | [M]⁺ | Molecular ion with ⁷⁹Br isotope |

| 106 | [M-Br]⁺ | Base peak; loss of Bromine radical |

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 3-Bromo-2-methylaniline displays characteristic absorption bands that confirm the presence of the amine (-NH₂) group, the aromatic ring, and the C-Br bond.

The spectrum typically shows sharp N-H stretching bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ range.

Characteristic IR Absorption Bands for 3-Bromo-2-methylaniline

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Methyl Group (-CH₃) |

| 1600 - 1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1450 - 1580 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

| 550 - 750 | C-Br Stretch | Bromoalkane |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The electronic transitions in aromatic amines like 3-Bromo-2-methylaniline are primarily associated with the π-electron system of the benzene ring and the non-bonding electrons of the amino group.

The typical electronic transitions observed in such molecules include π → π* and n → π* transitions. The π → π* transitions involve the promotion of an electron from a bonding (π) molecular orbital to an antibonding (π) molecular orbital. These transitions are generally of high intensity. The n → π transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the amino group, to an antibonding (π) orbital. These are typically less intense than π → π transitions.

For 3-Bromo-2-methylaniline, the benzene ring, amino group (-NH₂), and bromine atom (-Br) act as chromophores and auxochromes that influence the energy and intensity of these electronic transitions. The amino and methyl groups are electron-donating, which can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The bromine atom, while deactivating, also contributes to this shift through its lone pairs. While specific experimental absorption maxima (λmax) for 3-Bromo-2-methylaniline are not extensively documented in readily available literature, analysis of similar aromatic amines allows for an estimation of its spectral characteristics.

Table 1: Expected Electronic Transitions for 3-Bromo-2-methylaniline

| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Bonding π to Antibonding π* | ~200-280 nm | High |

Note: The values are illustrative and based on typical transitions for substituted anilines.

X-ray Crystallography for Solid-State Structure Determination

While 3-Bromo-2-methylaniline is used as a reagent in the synthesis of more complex molecules that are subsequently analyzed by X-ray diffraction, detailed public crystallographic data for 3-Bromo-2-methylaniline itself is scarce uky.edu. However, based on the analysis of its derivatives and related aniline (B41778) compounds, a structural determination would be expected to reveal several key features .

The analysis would confirm the substitution pattern on the benzene ring, and any distortions from the ideal 120° bond angles of the ring would be quantified, arising from the steric and electronic influence of the bromine, methyl, and amino substituents . The conformation, particularly the planarity of the molecule and the orientation of the amino group relative to the ring, would be established. Furthermore, the analysis would likely show intermolecular hydrogen bonds involving the amino group's hydrogen atoms and the nitrogen or bromine atoms of neighboring molecules, which dictate the crystal packing arrangement.

Table 2: Crystallographic Data Parameters Obtainable from X-ray Diffraction

| Parameter | Description | Illustrative Data |

|---|---|---|

| Chemical Formula | C₇H₈BrN | C₇H₈BrN |

| Crystal System | The crystal system (e.g., monoclinic, triclinic). | Data not publicly available |

| Space Group | The symmetry group of the crystal. | Data not publicly available |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Data not publicly available |

| Key Bond Lengths (Å) | e.g., C-Br, C-N, C-C | Would be determined |

| Key Bond Angles (°) | e.g., C-C-Br, C-C-N | Would be determined |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry serves as a vital tool to supplement experimental data, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. For molecules like 3-Bromo-2-methylaniline, DFT calculations are instrumental in understanding its structure and reactivity .

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 3-Bromo-2-methylaniline can be calculated.

The optimized geometry would provide theoretical values for the C-Br, C-N, and C-C bond lengths, as well as the angles within the benzene ring and involving the substituents. Conformational analysis would investigate the rotational barrier of the amino and methyl groups to identify the most stable conformer. These theoretical parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

Table 3: Representative DFT-Calculated Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C2-C3-Br | ~121° |

Note: These values are typical estimates for similar structures and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can accurately predict the energies of these orbitals. For 3-Bromo-2-methylaniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting its electron-donating character. The LUMO would be distributed over the aromatic ring system. The energy gap provides insight into the electronic transitions observed in UV-Vis spectroscopy.

Table 4: FMO Properties from DFT Calculations (Illustrative)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 eV |

Note: These values are representative for related aromatic amines and serve as an illustration of the data obtained from FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated using DFT and is plotted onto the electron density surface. The MEP map is color-coded to indicate different regions of electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate potential.

For 3-Bromo-2-methylaniline, the MEP map would show a region of high negative potential (red) around the electronegative nitrogen and bromine atoms due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them potential hydrogen bond donors. The aromatic ring would show a gradient of potential, influenced by the electronic effects of the substituents. The MEP map is a valuable tool for predicting the sites of intermolecular interactions and chemical reactivity .

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Bromo-2-methylaniline |

| Benzene |

Prediction of Spectroscopic Parameters

Computational models allow for the a priori prediction of various spectroscopic data. These theoretical values, once benchmarked against experimental results, can confirm structural assignments and provide a deeper understanding of the molecule's vibrational and electronic properties. The predicted parameters are typically derived from calculations that optimize the molecular geometry and determine its vibrational frequencies and electronic energy levels. For substituted anilines, these calculations can reveal how the presence of the bromine atom and the methyl group influences the characteristic vibrations of the aniline scaffold and its electronic absorption profile.

Table 1: Predicted Spectroscopic Parameters for 3-Bromo-2-methylaniline

| Parameter | Predicted Value | Method |

| Dipole Moment | Data not available in search results | DFT |

| Rotational Constants | Data not available in search results | DFT |

| Vibrational Frequencies | Data not available in search results | DFT |

| Electronic Transitions | Data not available in search results | TD-DFT |

Reactivity Descriptors and Mechanistic Insights

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices are crucial for predicting how a molecule will interact with other chemical species and for understanding the mechanisms of chemical reactions.

Fukui functions are essential tools for identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui indices simplify this by assigning a value to each atom in the molecule.

f+ : Indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron). A higher f+ value points to a more electrophilic site.

f- : Indicates the propensity of a site to undergo an electrophilic attack (donating an electron). A higher f- value points to a more nucleophilic site.

These indices are invaluable for predicting the regioselectivity of reactions involving 3-Bromo-2-methylaniline.

Table 2: Fukui Indices for Selected Atoms of 3-Bromo-2-methylaniline

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C1 | Data not available in search results | Data not available in search results |

| C2 | Data not available in search results | Data not available in search results |

| C3 | Data not available in search results | Data not available in search results |

| C4 | Data not available in search results | Data not available in search results |

| C5 | Data not available in search results | Data not available in search results |

| C6 | Data not available in search results | Data not available in search results |

| N | Data not available in search results | Data not available in search results |

| Br | Data not available in search results | Data not available in search results |

Chemical Hardness (η) : Defined as half the difference between the ionization potential and the electron affinity, it measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Global Nucleophilicity Index (N) : This index quantifies the nucleophilic character of a molecule. Higher values of N indicate a stronger nucleophile.

Table 3: Global Reactivity Descriptors for 3-Bromo-2-methylaniline

| Descriptor | Value |

| Chemical Hardness (η) | Data not available in search results |

| Global Nucleophilicity (N) | Data not available in search results |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

TD-DFT is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). This method calculates the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 3-Bromo-2-methylaniline, TD-DFT can predict the wavelengths of maximum absorption (λmax) and help in assigning the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic amines.

Table 4: Calculated Electronic Absorption Spectra Data for 3-Bromo-2-methylaniline

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Data not available in search results | Data not available in search results | Data not available in search results |

| S0 → S2 | Data not available in search results | Data not available in search results | Data not available in search results |

| S0 → S3 | Data not available in search results | Data not available in search results | Data not available in search results |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, providing insights into bonding, lone pairs, and intramolecular charge transfer (ICT) interactions. By analyzing the interactions between filled (donor) and vacant (acceptor) NBOs, it is possible to quantify the stabilization energy associated with electron delocalization. In 3-Bromo-2-methylaniline, NBO analysis can reveal the extent of electron donation from the amino group and the influence of the bromine and methyl substituents on the electronic structure of the benzene ring. This is particularly important for understanding the molecule's reactivity and its behavior in different chemical environments.

Table 5: Significant NBO Interactions in 3-Bromo-2-methylaniline

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C-C) | Data not available in search results |

| π(C-C) | π(C-C) | Data not available in search results |

V. Future Directions and Emerging Research Trends

Exploring Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Current synthetic routes to 3-Bromo-2-methylaniline often involve multi-step processes. One common method starts from 1-bromo-2-methyl-3-nitrobenzene, which is reduced to the desired aniline (B41778). guidechem.com For example, 1-bromo-2-methyl-3-nitrobenzene can be treated with stannous dichloride hydrate (B1144303) in ethanol (B145695) at 80°C for 3 hours to achieve a 95% yield. guidechem.com Another approach uses iron filings in a mixture of ethanol and a saturated aqueous solution of ammonium (B1175870) chloride over 70 hours, resulting in a 94% yield. guidechem.com A similar synthesis starts with 2-bromo-6-nitrotoluene (B1266184) and stannous dichloride hydrate, also yielding 95%. chemicalbook.com

Future research is increasingly focused on developing greener and more efficient synthetic methodologies. mdpi.com This involves exploring alternative reagents and reaction conditions that minimize waste, reduce energy consumption, and avoid the use of hazardous materials. mdpi.comresearchgate.net Key areas of investigation include the use of novel catalysts that can facilitate the direct and selective bromination of 2-methylaniline, potentially reducing the number of synthetic steps. Furthermore, the principles of green chemistry are being applied to optimize existing processes, for instance, by replacing traditional solvents with more environmentally benign alternatives and developing solvent-free reaction conditions. mdpi.com Mechanochemical methods, which involve reactions in the solid state with minimal solvent, represent a promising avenue for the sustainable synthesis of N-substituted amines and could be adapted for 3-Bromo-2-methylaniline production. mdpi.com

Table 1: Comparison of Synthetic Methods for 3-Bromo-2-methylaniline

| Starting Material | Reagents | Reaction Time | Yield |

| 1-bromo-2-methyl-3-nitrobenzene | Stannous dichloride hydrate, Ethanol | 3 hours | 95% guidechem.com |

| 1-bromo-2-methyl-3-nitrobenzene | Iron filings, Ethanol, NH4Cl (aq) | 70 hours | 94% guidechem.com |

| 2-bromo-6-nitrotoluene | Stannous dichloride hydrate, Ethanol | 3 hours | 95% chemicalbook.com |

| 3-bromo-2-methylbenzoylacetamide | Ethanol, Hydrogen chloride | 3 hours | 75% guidechem.com |

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

3-Bromo-2-methylaniline is a crucial building block in medicinal chemistry for the synthesis of complex molecules with specific biological targets. chemicalbook.com Its derivatives have shown significant potential in the development of new therapeutic agents. For instance, it is a key intermediate in the synthesis of novel pyrimidine (B1678525) analogs that act as highly selective, non-covalent inhibitors of Bruton's tyrosine kinase (BTK). chemicalbook.com BTK is a validated target for treating B-cell malignancies and autoimmune diseases like rheumatoid arthritis and asthma. chemicalbook.com

Another significant application is in the creation of sphingosine-1-phosphate-1 (S1P1) receptor agonists. chemicalbook.com Researchers have utilized 3-Bromo-2-methylaniline to construct bicyclic indazole templates that enhance the potency of these agonists, which are being investigated for their immunomodulatory effects. chemicalbook.com The compound is also used to prepare derivatives of Tröger's base, 4-bromo-1H-indazole, and 3,4-dibromo-2-methylaniline, expanding the library of accessible bioactive scaffolds. chemicalbook.commedchemexpress.com Future work will focus on rational drug design to synthesize new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

Expanding Computational Studies for Predictive Modeling of Reactivity and Properties

Computational chemistry is becoming an indispensable tool for predicting the chemical reactivity and physical properties of molecules like 3-Bromo-2-methylaniline and its derivatives. Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of these compounds.

For example, computational studies have been used to explore the non-linear optical properties and structural features of Schiff base derivatives synthesized from 4-bromo-2-methylaniline (B145978), a related isomer. nih.gov Similar studies on 3-Bromo-2-methylaniline derivatives can predict their behavior in various chemical reactions and their potential for applications in materials science. Modeling can help elucidate reaction mechanisms, such as those involved in nucleophilic aromatic substitution, and predict the regioselectivity of further functionalization. researchgate.net This predictive power accelerates the discovery and optimization of new molecules by allowing researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Integration with Advanced Materials Science for Multifunctional Applications

The unique electronic and structural properties of 3-Bromo-2-methylaniline and its derivatives make them attractive candidates for applications in materials science. The presence of the bromo- and amino- groups on the aromatic ring allows for further chemical modifications, enabling the tuning of properties for specific functions. There is growing interest in incorporating such molecules into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. bldpharm.com

Future research will likely explore the synthesis of polymers and coordination complexes derived from 3-Bromo-2-methylaniline. These materials could exhibit interesting optical, electronic, or magnetic properties. For example, derivatives could be designed to act as ligands for metal-organic frameworks (MOFs) or as monomers for conductive polymers. The ability to functionalize the aniline core provides a pathway to create multifunctional materials with tailored characteristics for applications in sensing, catalysis, and smart textiles.

Development of New Catalytic Systems for Transformations Involving 3-Bromo-2-methylaniline

The bromine atom in 3-Bromo-2-methylaniline is a versatile handle for a variety of catalytic cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds.

A study has demonstrated the successful use of a Palladium(0) catalyst, specifically Tetrakis(triphenylphosphine)palladium(0), for the Suzuki cross-coupling of a derivative of 4-bromo-2-methylaniline with various arylboronic acids. nih.gov This approach allows for the introduction of diverse substituents onto the aromatic ring, creating complex molecular architectures. nih.gov Future research will focus on developing more efficient, robust, and sustainable catalytic systems for transformations involving 3-Bromo-2-methylaniline. This includes the exploration of catalysts based on more abundant and less toxic metals like copper, iron, or nickel. Additionally, the development of photocatalytic and electrocatalytic methods could provide greener alternatives to traditional cross-coupling chemistry.

Table 2: Catalytic Transformations of Bromo-methylaniline Derivatives

| Reaction Type | Catalyst | Reactants | Product Type |

| Suzuki Cross-Coupling | Pd(PPh3)4 nih.gov | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Arylboronic acid nih.gov | Aryl-substituted thiophene-methylene-aniline derivatives nih.gov |

Further Investigations into Pharmacological and Agrochemical Applications

The role of 3-Bromo-2-methylaniline as a key intermediate in the synthesis of pharmaceuticals is well-established. guidechem.com Its derivatives have been investigated as BTK inhibitors and S1P1 receptor agonists, targeting diseases ranging from cancer to autoimmune disorders. chemicalbook.com The structural motif of 3-Bromo-2-methylaniline provides a valuable starting point for generating libraries of compounds for high-throughput screening against a wide range of biological targets.

Beyond pharmaceuticals, this compound is also a valuable intermediate for the synthesis of agrochemicals. guidechem.com The development of new pesticides and herbicides often relies on the ability to synthesize novel chemical structures, and 3-Bromo-2-methylaniline offers a platform for creating such molecules. Future research will continue to explore its potential in both fields. This will involve the synthesis and biological evaluation of new derivatives, structure-activity relationship (SAR) studies to optimize potency and selectivity, and investigations into new therapeutic and agrochemical targets. The versatility of its chemistry ensures that 3-Bromo-2-methylaniline will remain a relevant building block in the ongoing search for new and effective bioactive compounds.

Q & A

Q. What are the key physical and chemical properties of 3-Bromo-2-methylaniline?

- Answer : 3-Bromo-2-methylaniline (C₇H₈BrN) has a molecular weight of 186.05 g/mol. While specific melting/boiling points for this isomer are not explicitly provided in the evidence, structurally similar brominated toluidines (e.g., 4-Bromo-3-methylaniline) exhibit melting points of 80–82°C and boiling points around 240°C . The compound is typically stored at 2–8°C under argon to prevent degradation . Its density is approximately 1.45 g/cm³, and it is classified as harmful (R20/21/22, R36/37/38) .

Q. How can 3-Bromo-2-methylaniline be safely handled in the laboratory?

- Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation or skin contact due to its toxicity (H302, H312, H332). Work in a fume hood and ensure proper ventilation. Storage should follow supplier guidelines, typically at low temperatures (2–8°C) under inert gas . Spills should be neutralized with absorbent materials and disposed of as hazardous waste .

Q. What spectroscopic methods are recommended for structural confirmation?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic substitution pattern. The SMILES notation (CC1=C(C=CC=C1Br)N) and InChI Key (IILVSKMKMOJHMA-UHFFFAOYSA-N) provided in the literature aid in spectral interpretation . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can validate purity (>98%) .

Advanced Research Questions

Q. What synthetic routes are feasible for 3-Bromo-2-methylaniline, and how can reaction conditions be optimized?

- Answer : A plausible method involves direct bromination of 2-methylaniline . Protecting the amine group (e.g., acetylation to form 2-methylacetanilide) prior to bromination minimizes side reactions. Bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like acetic acid at controlled temperatures (30–50°C) can yield the desired product . Post-reaction, deprotection with HCl or H₂SO₄ regenerates the free amine. Optimization may include adjusting stoichiometry, temperature, and catalyst use (e.g., FeBr₃) .

Q. How can researchers resolve discrepancies in reported physical data for brominated toluidine isomers?

- Answer : Discrepancies (e.g., melting points between 3-Bromo-2-methylaniline and 4-Bromo-3-methylaniline) arise from positional isomerism. Cross-validate data using authoritative databases (e.g., PubChem, ChemSpider) and replicate measurements via differential scanning calorimetry (DSC). Literature comparisons (e.g., 3-Bromo-4-methylaniline: mp 27–30°C vs. 4-Bromo-3-methylaniline: mp 80–82°C ) highlight isomer-specific trends.

Q. What strategies ensure stability during long-term storage of 3-Bromo-2-methylaniline?

- Answer : Degradation is minimized by storing under argon or nitrogen to prevent oxidation . Periodic purity checks via thin-layer chromatography (TLC) or HPLC detect decomposition. For light-sensitive batches, amber vials and desiccants (e.g., silica gel) are recommended. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) predict shelf life .

Q. How can regioselectivity challenges in bromination reactions be addressed?

- Answer : Regioselectivity is influenced by directing groups. The –NH₂ group in 2-methylaniline directs bromination to the para position relative to itself, but steric effects from the methyl group may favor meta substitution. Computational modeling (DFT) or Hammett substituent constants predict reactivity. Alternative approaches include using directing auxiliaries (e.g., sulfonic acid groups) or transition-metal catalysts .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.